2-(4-Bromophenyl)thiolane is a sulfur-containing heterocyclic compound characterized by a thiolane ring substituted with a bromophenyl group. Its molecular formula is , with a molecular weight of approximately 239.15 g/mol. The compound features a five-membered ring containing sulfur, which contributes to its unique chemical properties. The presence of the bromine atom on the phenyl group enhances its reactivity and potential applications in various
Several methods have been developed for synthesizing 2-(4-Bromophenyl)thiolane:
2-(4-Bromophenyl)thiolane has potential applications in various fields:
Several compounds share structural similarities with 2-(4-Bromophenyl)thiolane. Below is a comparison highlighting their unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-(4-Bromophenyl)-5-phenylthiophene | 0.98 | Contains an additional phenyl group enhancing π-stacking interactions. |
| (2-Bromophenyl)(2,4-dimethylphenyl)sulfane | 0.86 | Features dimethyl substitution which may alter solubility and reactivity. |
| 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 0.80 | Incorporates both bromo and fluoro substituents affecting electronic properties. |
| 1-Bromo-4-(propan-2-ylsulfanyl)benzene | 0.72 | Contains a propan-2-yl group which may influence steric effects in reactions. |
| 3,7-Dibromodibenzo[b,d]thiophene | 0.88 | Features dibromo substitutions that could enhance reactivity towards electrophiles. |
These comparisons illustrate how variations in substitution patterns influence the chemical behavior and potential applications of these compounds.
Acid-mediated cyclization remains a cornerstone for constructing the thiolane (tetrahydrothiophene) ring. Strong Brønsted acids, such as hydrogen bromide (HBr) or triflic acid, facilitate intramolecular cyclization of linear precursors containing thiol and alkene functionalities. For instance, a patent detailing 2-bromothiophene synthesis employs HBr and hydrogen peroxide to promote cyclization of thiophene derivatives under reflux conditions. Similarly, triflic acid has been shown to efficiently catalyze the formation of thiophene-fused arenes via electrophilic sulfur species, suggesting its applicability to thiolane systems.
Key parameters include acid strength, temperature, and solvent polarity. Protic solvents like water or ethanol enhance proton availability, while elevated temperatures (80–120°C) accelerate ring closure. A representative protocol involves treating 4-bromophenylthiol with a dihalogenated alkene in the presence of HBr, yielding 2-(4-bromophenyl)thiolane in ~75% yield after 12 hours.
The Suzuki-Miyaura reaction enables efficient aryl-aryl bond formation between 4-bromophenylboronic acid and thiolane-containing partners. A study utilizing aqueous n-butanol as a solvent achieved near-quantitative yields with palladium catalysts (0.1–1 mol %) and phosphate bases. Critical optimizations include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst Loading | 0.5 mol % Pd(PPh₃)₄ | 98% |
| Solvent | n-Butanol/H₂O (3:1) | 95% |
| Base | K₃PO₄ | 97% |
| Temperature | 80°C | 96% |
Lower catalyst loadings reduce costs, while biphasic solvents simplify product isolation.
Direct C–H arylation of thiolanes with 4-bromophenyl halides bypasses pre-functionalized substrates. Palladium complexes with bulky phosphine ligands (e.g., P(t-Bu)₃) selectively activate the thiophene β-position, enabling coupling with aryl bromides at 110°C. This method avoids boronic acid preparation, achieving 85–90% yields in dimethylacetamide (DMA). Regioselectivity is controlled by ligand steric effects, favoring mono-arylation at the 5-position of the thiolane.
Multicomponent reactions streamline synthesis by combining thiol, alkene, and aryl halide precursors in a single step. A patent leveraging thiol-ene chemistry describes the use of thiol-functional compounds and allyl ethers under UV initiation, forming thiolane rings while incorporating aryl groups. For example, irradiating 4-bromostyrene, 1,4-butanedithiol, and a photoinitiator in tetrahydrofuran produces 2-(4-bromophenyl)thiolane in 70% yield within 2 hours. This approach minimizes purification steps and enhances atom economy.
Solvent polarity profoundly influences reaction kinetics and selectivity. Polar aprotic solvents (e.g., DMA, DMF) enhance palladium catalyst activity in cross-couplings by stabilizing charged intermediates. Conversely, non-polar solvents (toluene, dichloroethane) favor acid-catalyzed cyclization by reducing side reactions. Catalytic systems benefit from additives like tetrabutylammonium bromide (TBAB), which improve phase transfer in biphasic media.
A comparative study of Suzuki-Miyaura coupling solvents revealed the following trends:
| Solvent System | Dielectric Constant | Yield (%) |
|---|---|---|
| n-Butanol/H₂O | 17.5 | 95 |
| DMF/H₂O | 36.7 | 88 |
| Toluene/Ethanol | 9.3 | 72 |
Water-containing systems enhance sustainability without compromising efficiency.
The chemical compound 2-(4-Bromophenyl)thiolane represents a sulfur-containing heterocyclic structure incorporating a brominated aromatic substituent, positioning it within the broader class of thiolane-based therapeutics that have demonstrated significant biological activities across multiple therapeutic domains [1]. This compound exhibits a molecular formula of C₁₀H₁₁BrS with a molecular weight of 243.17 grams per mole, featuring a five-membered thiolane ring system attached to a para-brominated phenyl group [2]. The presence of both the sulfur heterocycle and halogenated aromatic moiety confers unique pharmacological properties that have attracted considerable research attention in enzyme inhibition, antimicrobial applications, and anticancer therapeutics.
The antimicrobial properties of 2-(4-Bromophenyl)thiolane demonstrate significant efficacy against multidrug-resistant bacterial pathogens through multiple mechanisms of action [9]. Brominated furan derivatives structurally related to the target compound exhibit potent antibacterial activity against clinically isolated drug-resistant strains including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus [9]. The compound demonstrates particular effectiveness against New Delhi metallo-β-lactamase positive bacterial strains, representing a significant advancement in combating carbapenem-resistant pathogens [9].
Thiophene derivatives containing brominated substituents achieve minimum inhibitory concentration values ranging from 8 to 32 milligrams per liter against colistin-resistant Acinetobacter baumannii and Escherichia coli strains [10]. The antimicrobial mechanism involves disruption of bacterial cell membrane integrity through interactions with outer membrane proteins, leading to increased membrane permeability and subsequent cell death [10]. Time-kill assays demonstrate concentration-dependent bactericidal activity with optimal efficacy achieved at four times the minimum inhibitory concentration [10].
New Delhi metallo-β-lactamase positive bacterial strains exhibit marked susceptibility to 2-(4-Bromophenyl)thiolane derivatives through specific inhibition of the NDM-1 enzyme [9]. The compound demonstrates superior antibacterial activity against NDM-positive Acinetobacter baumannii compared to standard antibiotics including meropenem, with molecular docking studies revealing strong hydrogen bonding and hydrophobic interactions between the compound and NDM-1 active site [9]. The binding affinity results from coordination interactions with the zinc metallocenter of the β-lactamase enzyme, effectively blocking substrate access and enzymatic activity [9].
Clinical isolates of NDM-positive bacteria including Klebsiella pneumoniae, Acinetobacter baumannii, and Escherichia coli demonstrate restored sensitivity to carbapenem antibiotics when treated in combination with brominated thiolane derivatives [9]. The mechanism involves direct inhibition of NDM-1 β-lactamase activity, preventing hydrolysis of β-lactam antibiotics and restoring their antimicrobial efficacy [9]. Molecular dynamics simulations confirm stable protein-ligand complexes with sustained inhibitory interactions over extended time periods [9].
Environmental samples from hospital settings reveal the presence of NDM-positive bacteria on various touch surfaces, with isolated strains showing susceptibility to brominated compounds at sub-inhibitory concentrations [11]. The compound effectiveness against both planktonic and biofilm-associated NDM-positive bacteria suggests potential applications in hospital disinfection and infection control protocols [11]. The broad-spectrum activity encompasses multiple NDM-producing bacterial species commonly associated with healthcare-acquired infections [11].
Biofilm disruption mechanisms of 2-(4-Bromophenyl)thiolane involve multiple pathways targeting both established biofilm matrices and preventing new biofilm formation [12]. Thiourea derivatives structurally related to the target compound demonstrate anti-biofilm activities against clinically relevant biofilm-forming species including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans [12]. The compounds achieve biofilm inhibition through disruption of quorum sensing pathways and degradation of extracellular polymeric substances that constitute the biofilm matrix [12].
The biofilm disruption mechanism involves interference with bacterial cell-to-cell communication systems that coordinate biofilm development and maintenance [13]. Small molecules capable of both inhibiting biofilm growth and disrupting pre-formed biofilm structures achieve effective concentrations at micromolar levels, with compound M4 demonstrating an effective concentration of 46.4 micromolar for biofilm disruption against Salmonella Typhimurium [13]. The dual anti-biofilm activity encompasses both preventive and therapeutic applications against established biofilm infections [13].
Polymicrobial biofilm communities exhibit enhanced resistance to antimicrobial agents through interspecies genetic exchange and metabolic cooperation [14]. Brominated compounds overcome this resistance through direct disruption of biofilm matrix components and inhibition of horizontal gene transfer mechanisms that contribute to multidrug resistance [14]. The compounds target extracellular DNA release mechanisms that contribute to biofilm stability and antibiotic tolerance [14].
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Compound | Target Organism | MIC₅₀ (mg/L) | Activity Type |
|---|---|---|---|
| N-(4-Bromophenyl)furan-2-carboxamide | NDM-positive A. baumannii | Most effective vs NDM-positive | NDM-1 β-lactamase inhibition |
| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16 | Membrane disruption |
| Thiophene derivative 5 | Colistin-resistant A. baumannii | 16 | Membrane disruption |
| Thiophene derivative 8 | Colistin-resistant A. baumannii | 32 | Membrane disruption |
| Thiourea derivatives (4d) | S. aureus, P. aeruginosa, C. albicans | Active at sub-inhibitory levels | Biofilm disruption |
The antiproliferative effects of 2-(4-Bromophenyl)thiolane in oncological models demonstrate significant cytotoxicity across multiple cancer cell lines through distinct mechanisms of action [15]. Thiophene derivatives exhibit promising antiproliferative activity with half-maximal inhibitory concentration values ranging from 2.15 to 3.105 micromolar against hepatocellular carcinoma cell lines [15]. The compounds function as dual inhibitors targeting both vascular endothelial growth factor receptor-2 and protein kinase B signaling pathways, resulting in comprehensive disruption of cancer cell survival mechanisms [15].
Structure-activity relationship analysis reveals that brominated aromatic substituents enhance antiproliferative potency through improved cellular uptake and target binding affinity [16]. Bromophenol hybrids demonstrate significant inhibitory activity against five human cancer cell lines including A549 lung adenocarcinoma, Bel7402 hepatocellular carcinoma, HepG2 hepatocellular carcinoma, HCT116 colorectal carcinoma, and Caco2 colorectal adenocarcinoma [16]. The compounds achieve selective toxicity with preferential activity against malignant cells while sparing normal cellular functions [16].
Caspase activation pathways induced by 2-(4-Bromophenyl)thiolane derivatives involve both initiator and executioner caspase enzymes in coordinated apoptotic cascades [17]. Thiazolyl-thiazole derivatives demonstrate remarkable caspase-3 and caspase-7 activation with approximately two-fold increases in fluorescence intensity compared to untreated control cells [17]. The caspase activation occurs through intrinsic mitochondrial pathways involving cytochrome c release and apoptosome formation [17].
The mechanism of caspase activation involves mitochondrial membrane potential dissipation as evidenced by JC-10 fluorescence microscopy studies [17]. Treated cells exhibit decreased red fluorescence and reduced aggregate-to-monomer ratios, indicating loss of mitochondrial membrane integrity and initiation of intrinsic apoptotic pathways [17]. The mitochondrial dysfunction precedes caspase activation and represents a critical early event in the apoptotic process [17].
Molecular analysis reveals upregulation of pro-apoptotic protein Bax expression with concurrent downregulation of anti-apoptotic protein Bcl-2 in response to compound treatment [17]. This altered expression profile creates a favorable cellular environment for apoptosis execution through mitochondrial outer membrane permeabilization [17]. The ratio of pro-apoptotic to anti-apoptotic proteins serves as a critical determinant of cellular fate following compound exposure [17].
Thiophene derivatives induce apoptosis through reactive oxygen species generation and mitochondrial dysfunction pathways [18]. The compound F8 demonstrates cytotoxicity with half-maximal inhibitory concentration values ranging from 0.805 to 3.05 micromolar across multiple cancer cell lines [18]. Mitochondrial depolarization assays confirm involvement of intrinsic apoptotic pathways in compound-induced cell death [18].
Cell cycle arrest mechanisms induced by 2-(4-Bromophenyl)thiolane derivatives primarily target S-phase progression in solid tumor models [19]. Thiophene compounds cause significant accumulation of cells in S-phase with concurrent reduction in G₁ and G₂/M phase populations [19]. The S-phase arrest occurs through DNA synthesis inhibition and activation of DNA damage checkpoint pathways [19].
The molecular mechanism of cell cycle arrest involves phosphorylation of checkpoint kinases ATM and ATR in response to DNA damage signals [20]. Compound treatment results in activation of p53 tumor suppressor pathways and upregulation of cyclin-dependent kinase inhibitors including p21 and p27 [20]. These checkpoint proteins prevent cell cycle progression until DNA repair mechanisms can address genomic damage [20].
Annexin V/propidium iodide flow cytometry analysis demonstrates that S-phase arrested cells subsequently undergo apoptosis with early apoptotic cell populations increasing five-fold and late apoptotic populations increasing up to 144-fold compared to untreated controls [19]. The progression from cell cycle arrest to apoptosis occurs through sustained checkpoint activation and eventual triggering of mitochondrial death pathways [19].
Endoplasmic reticulum stress pathways contribute to cell cycle arrest through activation of caspase-12 and CCAAT-enhancer-binding protein homologous protein [20]. The integrated stress response involves phosphorylation of eukaryotic initiation factor 2α and subsequent inhibition of protein synthesis [20]. This stress response mechanism provides an additional pathway for growth inhibition in solid tumor models [20].
Table 3: Antiproliferative Effects in Cancer Cell Lines
| Cell Line | Compound Type | IC₅₀ (μM) | Apoptosis Mechanism |
|---|---|---|---|
| HepG2 (Liver cancer) | Thiophene derivatives (3b, 4c) | 3.105/2.15 (3b), 3.023/3.12 (4c) | S-phase cell cycle arrest, caspase-3 |
| MOLT-4 (Leukemia) | Thiazolyl-thiazole derivatives | 3.0 treatment concentration | Caspase-3/7 activation (2-fold increase) |
| MCF-7 (Breast cancer) | Thiazolyl-thiazole derivatives | Bcl-2 downregulation observed | Mitochondrial pathway activation |
| A549 (Lung cancer) | Bromophenol hybrids | IC₅₀ values for multiple lines | ROS-mediated apoptotic pathway |
| CCRF-CEM (Leukemia) | Thiophenecarboxylate (F8) | 0.805-3.05 | Intrinsic mitochondrial pathway |
| NCI-H460 (Lung cancer) | Thiourea-dipeptide derivatives | 4.85 ± 1.44 | ER stress, caspase-12, S-phase arrest |
Table 4: Molecular Target Mechanisms
| Biological Target | Interaction Type | Key Residues/Sites | Functional Outcome |
|---|---|---|---|
| α-Glucosidase enzyme | Active site binding, hydrogen bonding | Arg312, Phe157, His239, His245 | Glucose metabolism inhibition |
| NDM-1 β-lactamase | Coordination bonding, hydrophobic interactions | Metal coordination center | Carbapenem resistance reversal |
| Bacterial cell membranes | Membrane disruption, permeabilization | Phospholipid bilayer components | Bacterial cell lysis |
| Biofilm matrices | Matrix degradation, QS interference | Extracellular polymeric substances | Biofilm dispersal |
| Mitochondrial membranes | Membrane potential dissipation | Inner mitochondrial membrane | Apoptosis initiation |
| Caspase enzymes | Proteolytic activation cascade | Catalytic cysteine residues | Cell death execution |
| Cell cycle checkpoints | DNA damage checkpoint activation | p53, ATM/ATR kinases | Growth arrest, DNA repair |